[1-(Benzenesulfonyl)-3-methylbut-3-en-2-yl](trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane: is an organosilicon compound that features a benzenesulfonyl group, a methylbutenyl group, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane typically involves the reaction of benzenesulfonyl chloride with an appropriate allylic alcohol in the presence of a base. The reaction conditions often include the use of palladium or nickel catalysts to facilitate the formation of the allylsilane bond . For example, a palladium-catalyzed allylic silylation using allylic alcohols and disilanes can proceed smoothly under mild and neutral conditions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Iodosobenzene, 1-hydroxy-1,2-benziodoxol-3-(1H)-one.
Reduction: Hydrosilanes, tris(pentafluorophenyl)borane.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce silane-functionalized compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the development of new catalytic processes and the synthesis of complex organic molecules .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s unique structural properties may make it a candidate for the development of new pharmaceuticals or biologically active molecules.
Industry: In industry, the compound can be used as a coupling agent in the production of advanced materials, such as polymer composites and coatings. Its ability to enhance interfacial adhesion and improve mechanical properties makes it valuable in various industrial applications .
Wirkmechanismus
The mechanism by which 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane exerts its effects involves the interaction of its functional groups with target molecules. The benzenesulfonyl group can participate in electrophilic substitution reactions, while the trimethylsilyl group can act as a hydride donor or radical H-donor . These interactions facilitate the formation of new chemical bonds and the modification of existing structures.
Vergleich Mit ähnlichen Verbindungen
Allylsilanes: Compounds like allyltrimethylsilane share similar structural features and reactivity patterns.
Phenylsilanes: Compounds such as phenyltrimethylsilane also exhibit similar chemical behavior, particularly in reduction and substitution reactions.
Uniqueness: The uniqueness of 1-(Benzenesulfonyl)-3-methylbut-3-en-2-ylsilane lies in its combination of a benzenesulfonyl group with an allylic silane structure. This combination provides distinct reactivity and potential for diverse applications in synthesis and industry.
Eigenschaften
CAS-Nummer |
89333-87-9 |
---|---|
Molekularformel |
C14H22O2SSi |
Molekulargewicht |
282.48 g/mol |
IUPAC-Name |
[1-(benzenesulfonyl)-3-methylbut-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C14H22O2SSi/c1-12(2)14(18(3,4)5)11-17(15,16)13-9-7-6-8-10-13/h6-10,14H,1,11H2,2-5H3 |
InChI-Schlüssel |
NJAHYCREVTZXMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(CS(=O)(=O)C1=CC=CC=C1)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.